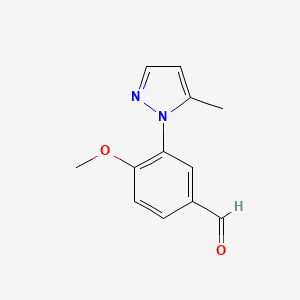
4-Methoxy-3-(5-methyl-1H-pyrazol-1-YL)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-(5-methyl-1H-pyrazol-1-YL)benzaldehyde is an organic compound that belongs to the class of benzaldehydes It features a methoxy group at the 4th position and a 5-methyl-1H-pyrazol-1-yl group at the 3rd position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(5-methyl-1H-pyrazol-1-YL)benzaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the Pyrazole Ring to the Benzene Ring: The pyrazole ring is then attached to the benzene ring through a nucleophilic substitution reaction.
Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(5-methyl-1H-pyrazol-1-YL)benzaldehyde can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Methoxy-3-(5-methyl-1H-pyrazol-1-YL)benzoic acid.
Reduction: 4-Methoxy-3-(5-methyl-1H-pyrazol-1-YL)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-(5-methyl-1H-pyrazol-1-YL)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(5-methyl-1H-pyrazol-1-YL)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring is known to interact with biological targets through hydrogen bonding and π-π interactions, influencing the compound’s pharmacological properties .
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde
- 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
- 4-(1H-Pyrazol-1-yl)benzaldehyde
Uniqueness
4-Methoxy-3-(5-methyl-1H-pyrazol-1-YL)benzaldehyde is unique due to the specific positioning of the methoxy and pyrazole groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
4-methoxy-3-(5-methylpyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C12H12N2O2/c1-9-5-6-13-14(9)11-7-10(8-15)3-4-12(11)16-2/h3-8H,1-2H3 |
InChI Key |
WKYFPTISBUYHDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1C2=C(C=CC(=C2)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



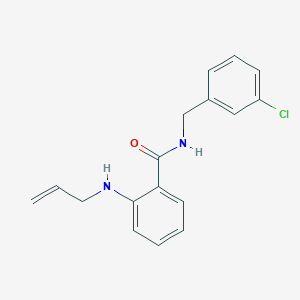
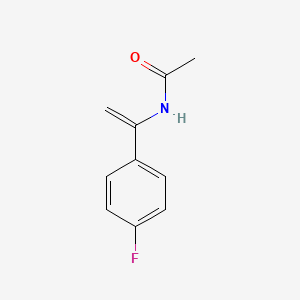
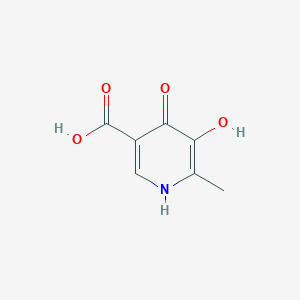

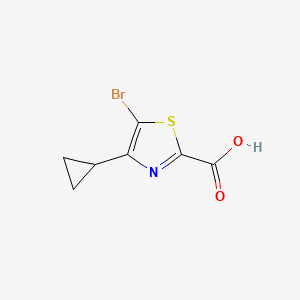
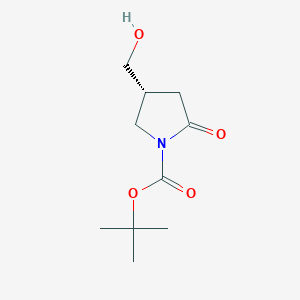
![5-[(3-Methylbutan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13087199.png)
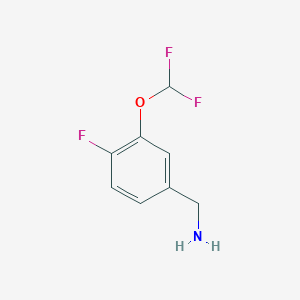
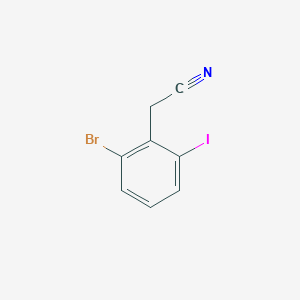

![2-Methyl-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13087219.png)
![(2-[(Isobutoxycarbonyl)amino]-1,3-thiazol-4-YL)acetic acid](/img/structure/B13087230.png)
![Benzyl ((1S,2S)-2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)propyl)carbamate](/img/structure/B13087242.png)
